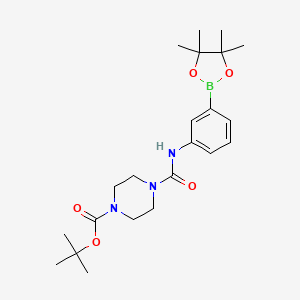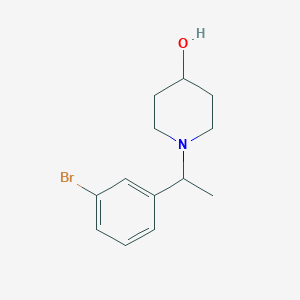
Sodium 2,2-diethoxyethane-1-sulfonate
Descripción general
Descripción
Synthesis Analysis
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
Sodium sulfinates have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They have also been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Aplicaciones Científicas De Investigación
Synthesis of Organosulfur Compounds
Sodium 2,2-diethoxyethane-1-sulfonate serves as a versatile building block for the synthesis of various organosulfur compounds. It is particularly useful in S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, which are valuable in pharmaceuticals and agrochemicals .
Sulfonylating, Sulfenylating, and Sulfinylating Reagents
Depending on the reaction conditions, Sodium 2,2-diethoxyethane-1-sulfonate can act as a sulfonylating, sulfenylating, or sulfinylating reagent . These reactions are crucial for introducing sulfur-containing groups into organic molecules, which can alter their chemical properties significantly.
Photoredox Catalytic Transformations
This compound has shown promise in photoredox catalytic transformations . These transformations are part of a broader category of reactions that harness light energy to promote chemical reactions, which is a growing field in sustainable chemistry.
Electrochemical Synthesis
The electrochemical synthesis of sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, is an area of significant achievement . This method provides a green chemistry approach to synthesizing organosulfur compounds, reducing the need for hazardous reagents.
Site-Selective C–H Sulfonylation
Sodium 2,2-diethoxyethane-1-sulfonate is used in site-selective C–H sulfonylation . This technique allows for the selective introduction of sulfonyl groups into hydrocarbons, which is highly valuable for creating complex molecules with precision.
Development of Multicomponent Reactions
The compound is also involved in the development of multicomponent reactions . These are reactions where three or more starting materials combine to form a product, where Sodium 2,2-diethoxyethane-1-sulfonate can play a role as a reagent or catalyst.
Safety and Hazards
Direcciones Futuras
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.
Propiedades
IUPAC Name |
sodium;2,2-diethoxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZHHHWDUQTLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)[O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2-diethoxyethane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















